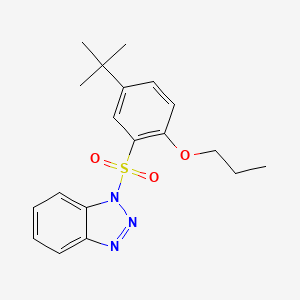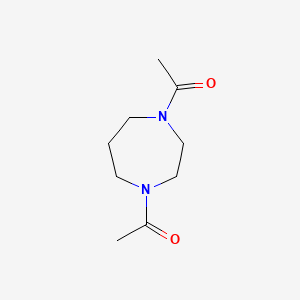![molecular formula C20H25NO5S B7547057 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid, also known as TAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAPB is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The mechanism of action of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound inhibits COX enzymes by binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been found to reduce pain by inhibiting the production of prostaglandins, which are known to sensitize pain receptors. This compound has been shown to reduce fever by inhibiting the production of prostaglandins, which are involved in the regulation of body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of prostaglandins in inflammation, pain, and fever. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds found in the body. Additionally, this compound may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid. One direction is to explore its potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer treatment. Another direction is to explore the potential of this compound as a tool for studying the role of prostaglandins in various physiological processes. Finally, future studies could explore the development of new analogs of this compound with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid involves a multi-step process starting from 5-tert-butyl-2-propoxyphenol. The first step involves the conversion of 5-tert-butyl-2-propoxyphenol to its corresponding sulfonamide using p-toluenesulfonyl chloride. The sulfonamide is then reacted with 4-bromobenzoic acid to form the desired this compound product. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. This compound has been shown to inhibit the production of prostaglandins, which are known to play a key role in inflammation, pain, and fever. This compound has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-12-26-17-11-8-15(20(2,3)4)13-18(17)27(24,25)21-16-9-6-14(7-10-16)19(22)23/h6-11,13,21H,5,12H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVJLPLYTXWEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
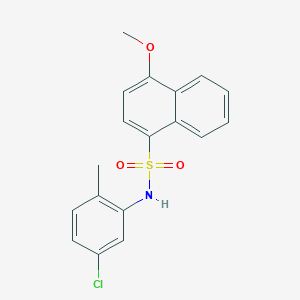
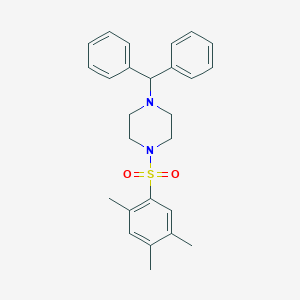
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
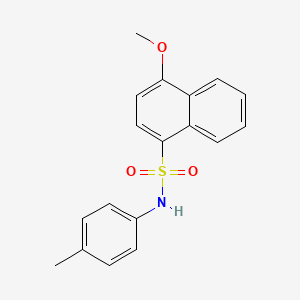
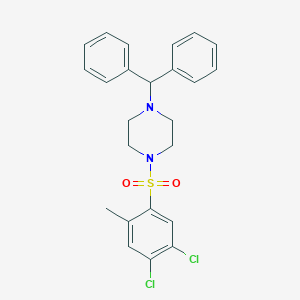
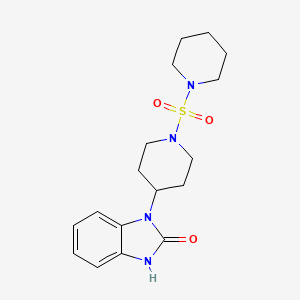
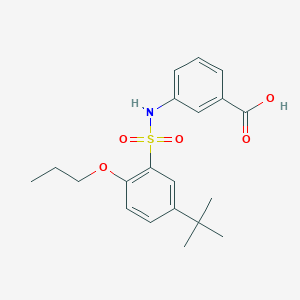
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
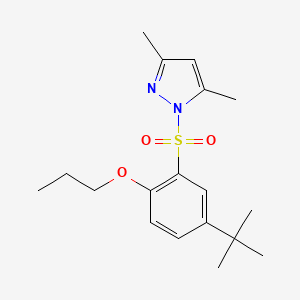
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
